molecular formula C8H11BO3 B125045 3-Methoxymethylphenylboronic acid CAS No. 142273-84-5

3-Methoxymethylphenylboronic acid

Cat. No.: B125045
CAS No.: 142273-84-5
M. Wt: 165.98 g/mol
InChI Key: XOSGESMDNPVZKS-UHFFFAOYSA-N
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Description

3-Methoxymethylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO3 It is a derivative of phenylboronic acid, where a methoxymethyl group is attached to the phenyl ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Methoxymethylphenylboronic acid are not well-documented in the literature. Boronic acids are known to interact with various enzymes and proteins, particularly those that have diol-containing residues. The nature of these interactions is typically covalent, with the boronic acid forming a cyclic ester with the diol group .

Molecular Mechanism

Boronic acids are known to form covalent bonds with diol-containing residues in biomolecules, which can lead to changes in enzyme activity and gene expression . The specific molecular targets and mechanisms of this compound remain to be determined.

Metabolic Pathways

Boronic acids are known to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3-Methoxymethylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydroboration processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxymethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxymethylphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxymethylphenylboronic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and stability. This makes it a valuable compound in specific synthetic applications where different electronic properties are desired.

Properties

IUPAC Name

[3-(methoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSGESMDNPVZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396941
Record name 3-Methoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142273-84-5
Record name 3-Methoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxymethyl)benzeneboronic acid
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